Regioisomeric Differentiation: CAS 912762-88-0 (1,2-Diamine) vs. CAS 1016744-37-8 (Geminal Diamine) — Structural and Procurement Distinction
CAS 912762-88-0 is the 1,2-diamine regioisomer in which the free primary amine is attached to the benzylic carbon of the 4-fluorophenyl group, and the Boc-protected amine is located on the adjacent ethyl chain. This contrasts with CAS 1016744-37-8, a geminal diamine wherein both the free amine and the Boc-protected amine are attached to the same carbon that is directly bonded to the 4-fluorophenyl ring [1]. The regioisomeric distinction is unambiguously encoded in the InChIKey: CAS 912762-88-0 has InChIKey FKQQBMYDJRVPTA-UHFFFAOYSA-N, while CAS 1016744-37-8 has InChIKey SQWIBRSBKJQGBW-UHFFFAOYSA-N [1]. Physical state and procurement pricing also diverge: CAS 912762-88-0 is commercially available as a liquid (95% purity) from Fluorochem at £600.00 per gram, whereas procurement data for CAS 1016744-37-8 indicates availability at substantially lower price points through other vendors [2].
| Evidence Dimension | Regioisomeric structure (amine substitution pattern) and InChIKey identity |
|---|---|
| Target Compound Data | CAS 912762-88-0; InChIKey FKQQBMYDJRVPTA-UHFFFAOYSA-N; 1,2-diamine arrangement (benzylic free amine, ethyl Boc-amine); physical state: liquid (95% purity grade); price: £600.00/g |
| Comparator Or Baseline | CAS 1016744-37-8; InChIKey SQWIBRSBKJQGBW-UHFFFAOYSA-N; geminal diamine arrangement (both amines on same carbon); physical state: data not specified in available sources |
| Quantified Difference | Distinct InChIKey values (different connectivity); different substitution pattern at the 4-fluorophenyl-bearing carbon (benzylic amine vs. alpha-branched amine) |
| Conditions | Structural identity verification by InChIKey comparison and canonical SMILES analysis; vendor specification data |
Why This Matters
Procurement of the incorrect regioisomer would introduce a different amine spatial orientation, fundamentally altering downstream coupling regioselectivity and potentially invalidating a synthetic route that relies on the 1,2-diamine connectivity pattern.
- [1] PubChem. tert-Butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate (CAS 1016744-37-8). CID 24689015. InChIKey: SQWIBRSBKJQGBW-UHFFFAOYSA-N. SMILES: CC(C)(C)OC(=O)NC(CN)C1=CC=C(C=C1)F. View Source
- [2] ChemSrc. tert-Butyl N-[2-amino-1-(4-fluorophenyl)ethyl]carbamate (CAS 1016744-37-8). Molecular weight: 254.305. CAS: 1016744-37-8. View Source
